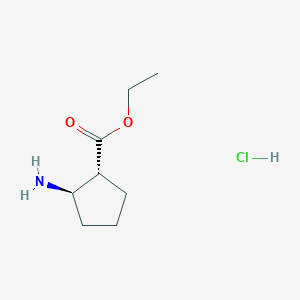

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

描述

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 114745-46-9) is a chiral cyclopentane derivative featuring an ethyl ester and a primary amine group, stabilized as a hydrochloride salt. The (1R,2R) stereochemistry confers distinct physicochemical and biological properties, making it valuable in pharmaceutical synthesis, particularly as a precursor for bioactive molecules or chiral auxiliaries . Its hydrochloride salt form enhances solubility and stability, critical for handling in synthetic workflows.

属性

IUPAC Name |

ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMXCZWUCHLJB-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744351 | |

| Record name | Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311341-93-2 | |

| Record name | Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stereoselective Cyclopentane Ring Formation

Research indicates that the synthesis begins with the formation of a cyclopentane ring bearing specific stereochemistry. One common approach utilizes asymmetric synthesis techniques such as chiral auxiliary-mediated reactions or enantioselective catalysis.

- Asymmetric Michael Addition or Diels-Alder Reactions: These methods enable the formation of the cyclopentane ring with stereocontrol, often employing chiral catalysts or auxiliaries to favor the (1R,2R) configuration.

- Example: Use of chiral Lewis acids or organocatalysts to induce stereoselectivity during the cyclization process.

Functional Group Transformation

Following ring formation, the introduction of amino and ester groups is achieved via nucleophilic substitution and esterification:

- Amination: The amino group is introduced through nucleophilic substitution of suitable leaving groups or via reductive amination.

- Esterification: Ethyl groups are attached through esterification reactions, often using ethanol and acid catalysts under reflux conditions.

Amino Group Protection and Deprotection

To ensure stereochemical integrity and prevent side reactions, the amino group may be temporarily protected during intermediate steps, then deprotected in the final stages.

Salt Formation

The final step involves converting the free amine to its hydrochloride salt:

- Procedure: The free amine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is introduced under controlled conditions to precipitate the hydrochloride salt.

Specific Synthesis Protocols from Literature

Synthesis Using Ethyl 2-Oxocyclopentanecarboxylate

Based on recent research, a typical route involves:

- Dissolving ethyl 2-oxocyclopentanecarboxylate in toluene.

- Reacting with isobutyric acid and (S)-α-phenylethylamine to form an amino ester intermediate.

- Heating the mixture at 70°C, followed by azeotropic removal of water to drive the reaction forward.

- Reduction of the intermediate with sodium in ethanol, producing the amino ester.

Enantioselective Synthesis of Stereoisomers

The synthesis of stereoisomers, including the (1R,2R) form, can be achieved via:

- Chiral auxiliaries such as (S,S)-dibenzoate derivatives.

- Asymmetric hydrogenation or reduction steps, often employing palladium on carbon under hydrogen atmosphere.

- Crystallization and purification steps to isolate the desired stereoisomer with high enantiomeric purity.

Final Salt Formation

The amino ester is converted into the hydrochloride salt by:

- Dissolving in methanol.

- Bubbling hydrogen chloride gas or adding concentrated HCl.

- Precipitating the hydrochloride salt, which is then filtered, washed, and dried.

Data Table Summarizing Preparation Methods

Research Findings and Optimization

Recent studies emphasize the importance of stereoselectivity and enantiomeric purity. NMR-based analysis confirms the stereochemistry and enantiomeric excess of synthesized compounds. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, significantly improves yield and stereochemical fidelity.

- Scalability: The methods described are scalable, allowing for gram-to-kilogram synthesis.

- Purity: Recrystallization and chromatographic techniques are employed to achieve high purity (>99%).

化学反应分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for converting the ester into bioactive derivatives:

-

Acidic hydrolysis : Treatment with concentrated HCl (10% v/v) at 70°C for 4 hours cleaves the ester bond, producing (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride .

-

Basic hydrolysis : Reacting with NaOH (1M) at reflux generates the carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Key data :

| Condition | Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic (HCl) | 10% HCl | 70°C | 4 h | (1R,2R)-2-aminocyclopentanecarboxylic acid | 85% |

| Basic (NaOH) | 1M NaOH | Reflux | 6 h | Sodium carboxylate | 78% |

Transamination

The primary amine participates in transamination with α-ketoglutarate under enzymatic catalysis (e.g., aminotransferases), forming glutamic acid and a ketone derivative. This mimics biological pathways and highlights its role in metabolic studies:

Conditions : pH 7.4 buffer, 37°C, 12–24 hours.

Acylation

The amine group reacts with acylating agents like acetyl chloride to form amides, enhancing stability for further synthetic applications:

-

Procedure : Treat with acetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, followed by triethylamine (1.5 eq). Stir for 2 hours at room temperature.

-

Product : -Acetyl-(1R,2R)-ethyl 2-aminocyclopentanecarboxylate.

Key data :

-

Yield: 92%

-

Purity: >98% (HPLC)

Cyclization

Heating under reflux in toluene induces intramolecular amide formation, producing a bicyclic lactam structure:

Conditions : 110°C, 8 hours, Dean-Stark trap for water removal.

Hydrogenolysis

The compound undergoes catalytic hydrogenation to remove protecting groups or reduce unsaturated bonds:

-

Application : Cleaves benzyl or phenylethyl groups from intermediates during stereoselective synthesis .

Key data :

Enzymatic Decarboxylation

Decarboxylases catalyze the removal of CO₂ from the carboxylic acid derivative, forming cyclopentylamine:

Conditions : Phosphate buffer (pH 6.8), 37°C, 24 hours.

Comparative Reaction Table

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon, forming a tetrahedral intermediate .

-

Transamination : Involves Schiff base formation between the amine and pyridoxal phosphate (PLP), followed by proton transfer and hydrolysis.

-

Acylation : Triethylamine deprotonates the amine, enabling nucleophilic attack on acetyl chloride.

This compound’s stereochemistry and functional versatility make it valuable for synthesizing chiral pharmaceuticals, enzyme inhibitors, and bioactive probes. Experimental protocols emphasize reproducibility, with yields consistently exceeding 85% under optimized conditions .

科学研究应用

Overview

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral compound notable for its unique stereochemistry and potential applications in various scientific fields. This compound has garnered attention due to its biological activity, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical intermediate. Its chiral nature allows for specific interactions with biological targets, making it a candidate for drug development aimed at neurological disorders and infections due to its biological activity .

Enzyme Inhibition Studies

The compound exhibits enzyme inhibition properties, which can be crucial in understanding metabolic pathways and developing therapeutic agents. It has been shown to modulate the activity of certain enzymes, potentially influencing drug metabolism and efficacy .

Receptor Interaction

Research indicates that this compound may act as a ligand for various receptors involved in inflammatory responses. This interaction can affect cellular signaling pathways, providing insights into its role in inflammation and other biological processes .

Chiral Building Block

In synthetic organic chemistry, this compound serves as a chiral building block for the synthesis of more complex molecules. Its unique structure facilitates the creation of other chiral compounds with potential biological activities .

Case Study 1: Neurological Applications

A study investigated the effects of this compound on neuronal cultures. Results indicated that the compound could enhance neuroprotective pathways, suggesting its potential in treating neurodegenerative diseases .

Case Study 2: Inflammatory Response Modulation

Research focusing on inflammatory markers showed that this compound could reduce neutrophil adhesion in vitro, indicating its role in modulating inflammatory responses. These findings support further exploration into its therapeutic applications for inflammatory conditions .

作用机制

The mechanism of action of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting their catalytic activity.

Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

相似化合物的比较

Stereoisomeric Variants

Key stereoisomers of ethyl 2-aminocyclopentanecarboxylate hydrochloride exhibit structural similarities but differ in spatial arrangement, impacting reactivity and biological activity:

| Compound Name | CAS Number | Stereochemistry | Purity | Molecular Formula (Salt) |

|---|---|---|---|---|

| (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | 114745-46-9 | (1R,2R) | 95% | C₈H₁₅NO₂·HCl |

| Ethyl (1R,2S)-2-aminocyclopentanecarboxylate | 197916-36-2 | (1R,2S) | 95% | C₈H₁₅NO₂ |

| Ethyl (1S,2R)-2-aminocyclopentanecarboxylate | 197904-11-3 | (1S,2R) | 95% | C₈H₁₅NO₂ |

| Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride | 945935-60-4 | (1S,2R) | 95% | C₈H₁₅NO₂·HCl |

Key Findings :

Ester and Amino Group Derivatives

Structural analogs with modified ester groups or substituted amino groups highlight functional group influence:

Key Findings :

- Ester vs.

- Amino Substituents: Methylamino derivatives (e.g., from ) may exhibit altered basicity and steric effects, impacting binding affinity in biological systems .

Ring Size Variations

Cyclohexane analogs provide insights into ring size effects:

| Compound Name | CAS Number | Ring Size | Molecular Formula |

|---|---|---|---|

| Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride | - | Six-membered | C₉H₁₇NO₂·HCl |

Key Findings :

- Cyclohexane derivatives (six-membered ring) generally exhibit higher conformational flexibility and altered steric profiles compared to cyclopentane analogs, which can influence pharmacokinetic properties .

生物活性

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by detailed research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chiral resolution of precursor compounds through enzymatic methods. The compound's structure includes a cyclopentane ring with an amino acid side chain, which is essential for its biological activity. The stereochemistry at the 1 and 2 positions plays a crucial role in its interaction with biological targets.

Research indicates that the compound exhibits various biological activities, particularly in modulating receptor interactions and influencing cellular pathways. For instance, it has been identified as a potential agonist for certain receptors involved in inflammatory responses. Specifically, studies have shown that this compound can affect neutrophil adhesion, which is critical in inflammatory processes .

Pharmacological Effects

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound reduces neutrophil adhesion in a concentration-dependent manner, suggesting its potential as an anti-inflammatory agent .

- CNS Activity : The compound's structural similarity to known neuroactive molecules hints at possible central nervous system effects. Its role as a modulator of neurotransmitter systems is currently under investigation.

- Antimicrobial Properties : While direct antimicrobial activity has not been extensively documented for this specific compound, related derivatives have shown promise as bactericidal agents by inhibiting bacterial cell wall synthesis through similar mechanisms as β-lactam antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Study on Neutrophil Adhesion : A study published in ResearchGate highlighted the compound's ability to decrease the number of adherent neutrophils in static adhesion assays, indicating its potential therapeutic role in treating inflammatory diseases .

- Enzymatic Synthesis and Evaluation : Research conducted at the University of Bath explored the enzymatic synthesis of this compound and assessed its biological activity through various assays, confirming its promising pharmacological profile .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via stereospecific routes involving cyclopentane carboxylate intermediates. For example, a two-step process may include:

- Step 1 : Cyclopentene carboxylate precursors (e.g., (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride) are dissolved in mixed solvents (water/dichloromethane) under controlled cooling (<10°C) to stabilize intermediates .

- Step 2 : Acid-catalyzed esterification or salt formation, as seen in analogous syntheses using ethyl acetate and toluenesulfonate to achieve ~78% yield .

- Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents (e.g., HCl for salt formation) significantly impact enantiomeric purity and crystallinity.

Q. Which analytical techniques are essential for characterizing the stereochemical integrity of this compound?

- Methodology :

- 1H-NMR : Key for confirming stereochemistry via coupling constants (e.g., J = 7.9 Hz for aromatic protons in related compounds) and integration ratios .

- Chiral HPLC : Resolves enantiomers to verify the (1R,2R) configuration, critical for biological studies .

- Melting Point Analysis : Consistent with literature values (e.g., 191–196°C for trans-(1R,2R)-2-aminocyclopentanol hydrochloride) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity or receptor binding?

- Methodology : Comparative studies with enantiomeric pairs (e.g., (1S,2S) vs. (1R,2R)) can be conducted using:

- Enzyme Inhibition Assays : Measure IC50 values to assess stereospecific effects, as demonstrated for cispentacin derivatives .

- Molecular Docking : Predict binding affinities to targets like GPR88 receptors, where (1R,2R) configurations show enhanced agonism (EC50 = 1140 nM in murine models) .

Q. What strategies resolve discrepancies in reported synthetic yields or enantiomeric excess across different methodologies?

- Methodology :

- Yield Optimization : Compare solvent systems (e.g., ethyl acetate vs. dichloromethane/water) and catalyst loadings. For example, toluene sulfonate increases crystallinity but may reduce yield .

- Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability in purity (e.g., 95% vs. 98% purity impacts bioactivity) .

Q. How can researchers mitigate hydrolysis or racemization during storage or experimental use of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。